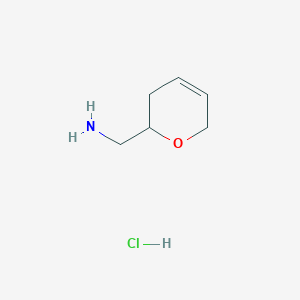
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2173998-86-0 . It has a molecular weight of 149.62 . This compound is used in scientific research and is a versatile material with various applications, including drug synthesis and organic reactions.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h1-2,6H,3-5,7H2;1H . This code provides a standardized way to represent the compound’s molecular structure. It has a storage temperature of 4 degrees Celsius . Unfortunately, more specific physical and chemical properties were not found in the search results.
作用機序
The mechanism of action of (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins involved in cell growth and replication. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, this compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride has several advantages for lab experiments, including its relatively simple synthesis method and its broad spectrum of therapeutic potential. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride, including its potential use as a chemotherapeutic agent, its application in gene therapy, and its use in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
合成法
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride can be synthesized using several methods, including the reaction of 2-hydroxyacetone with formaldehyde and ammonium chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,4-pentanedione with formaldehyde and ammonium chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The synthesized this compound can be purified using recrystallization or column chromatography.
科学的研究の応用
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride has been studied for its potential therapeutic properties, including its antitumor, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, this compound has exhibited antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
3,6-dihydro-2H-pyran-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h1-2,6H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEJBAVWUKBVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

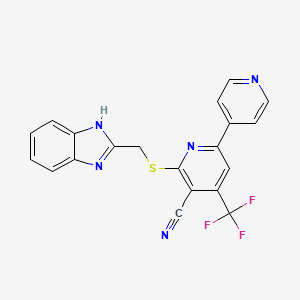

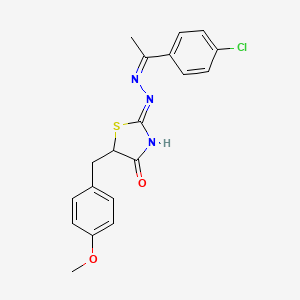
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
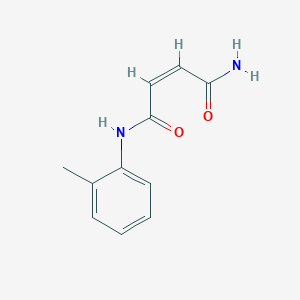


![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
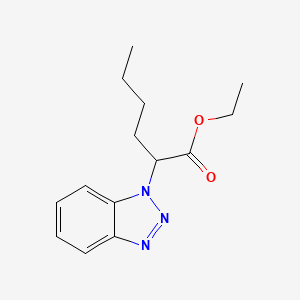
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
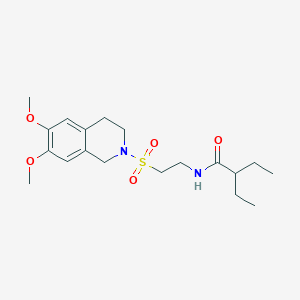
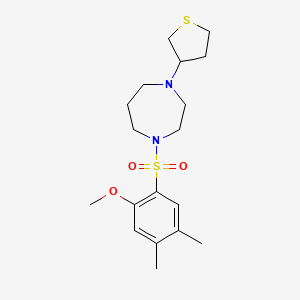
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)